Cas no 698-76-0 (δ-Octanolactone)

δ-Octanolactone is a cyclic ester belonging to the class of gamma-lactones, characterized by its eight-carbon ring structure. It is commonly used as a flavor and fragrance compound due to its creamy, coconut-like aroma with subtle fruity undertones. This compound exhibits high stability under typical processing conditions, making it suitable for applications in food, cosmetics, and perfumery. Its low odor threshold ensures efficacy even at minimal concentrations. δ-Octanolactone is synthesized via esterification or lactonization processes, ensuring consistent purity and performance. Its compatibility with a wide range of formulations and resistance to oxidation further enhance its utility in industrial and commercial products.
δ-Octanolactone structure
δ-Octanolactone structure
Product name:δ-Octanolactone
CAS No:698-76-0
MF:C8H14O2
MW:142.1956
MDL:MFCD00144051
CID:39612
PubChem ID:12777

δ-Octanolactone Chemical and Physical Properties

Names and Identifiers

    • delta-Octanolactone
    • 5-Hydroxyoctanoic acid lactone~delta-Octalactone~1,5-Octanolide
    • 5-Hydroxyoctanoic acid lactone
    • δ-Octanolactone
    • OCTALACTONE, delta-(AS)
    • δ-Octalactone, mixture of isomers
    • 1,5-Octanolactone
    • 5-Octanolide
    • 6-propyltetrahydro-2H-pyran-2-one
    • FEMA No. 3214
    • Octalactone-1,5
    • δ-Octalactone
    • Tetrahydro-6-propyl-2H-pyran-2-one
    • 5-Propyl-5-hydroxypentanoic acid lactone
    • Octanolactone
    • DELTA-OCTALACTONE
    • 2H-Pyran-2-one, tetrahydro-6-propyl-
    • 5-Octalactone
    • .delta.-Octalactone
    • delta-octanolide
    • 6-propyloxan-2-one
    • delta-Propyl-delta-valerolactone
    • 6-Propyl-tetrahydropyran-2-one
    • 1,5-Octalactone
    • Delta -Octalactone
    • .delta.-Octano
    • MDL: MFCD00144051
    • Inchi: 1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H2,1H3
    • InChI Key: FYTRVXSHONWYNE-UHFFFAOYSA-N
    • SMILES: O1C(C([H])([H])C([H])([H])C([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
    • BRN: 0111515

Computed Properties

  • Exact Mass: 142.09900
  • Monoisotopic Mass: 142.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • Tautomer Count: 2
  • XLogP3: 1.9
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Yellowish liquid, strong fruit aroma similar to coconut, very sweet taste
  • Density: 0.998 g/mL at 25 °C
  • Melting Point: -14°C
  • Boiling Point: 238°C
  • Flash Point: Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • Refractive Index: n20/D 1.560
  • Water Partition Coefficient: Not miscible or difficult to mix in water.
  • PSA: 26.30000
  • LogP: 1.88220
  • FEMA: 3214
  • Solubility: Insoluble in water.

δ-Octanolactone Security Information

δ-Octanolactone Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

δ-Octanolactone PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM191623-1000g
6-propyltetrahydro-2H-pyran-2-one
698-76-0 95%
1000g
$355 2022-08-31
TRC
O239728-2.5g
δ-Octanolactone
698-76-0
2.5g
$ 109.00 2023-09-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L14303-25g
delta-Octanolactone, 97%
698-76-0 97%
25g
¥1420.00 2023-02-09
TRC
O239728-500mg
δ-Octanolactone
698-76-0
500mg
$ 85.00 2023-09-06
TRC
O239728-250mg
δ-Octanolactone
698-76-0
250mg
$ 63.00 2023-09-06
Enamine
EN300-817814-10.0g
6-propyloxan-2-one
698-76-0 95.0%
10.0g
$33.0 2025-03-21
eNovation Chemicals LLC
D964235-500g
-Octanolactone
698-76-0 98%
500g
$395 2023-05-17
Ambeed
A306618-100g
δ-Octanolactone
698-76-0 98%
100g
$87.0 2025-02-20
Enamine
EN300-817814-0.05g
6-propyloxan-2-one
698-76-0 95.0%
0.05g
$19.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002044-100ml
δ-Octanolactone
698-76-0 98%
100ml
¥948 2024-05-22

δ-Octanolactone Related Literature

Additional information on δ-Octanolactone

δ-Octanolactone (CAS No. 698-76-0): An Overview of Its Properties, Applications, and Recent Research

δ-Octanolactone, also known as 2-tetrahydrofuranmethanol, is a cyclic ester with the chemical formula C8H14O2. This compound, identified by the CAS number 698-76-0, is a member of the lactone family and has gained significant attention in various fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of δ-Octanolactone, including its physical and chemical characteristics, synthesis methods, biological activities, and recent research developments.

Physical and Chemical Properties:

δ-Octanolactone is a colorless to pale yellow liquid with a characteristic odor. It has a molecular weight of 142.19 g/mol and a boiling point of approximately 185°C at atmospheric pressure. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. The high solubility in organic solvents makes it an attractive candidate for various chemical reactions and formulations.

The chemical structure of δ-Octanolactone consists of an eight-membered ring with an ester functional group. This structure confers stability to the molecule, making it resistant to hydrolysis under mild conditions. However, under acidic or basic conditions, the lactone ring can undergo hydrolysis to form the corresponding hydroxy acid.

Synthesis Methods:

The synthesis of δ-Octanolactone can be achieved through several routes, each with its own advantages and limitations. One common method involves the cyclization of 7-octen-1-ol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via an intramolecular esterification mechanism, forming the cyclic ester product.

An alternative approach involves the ring-opening polymerization of ε-caprolactone followed by selective hydrogenation to form the desired lactone. This method is particularly useful for large-scale production due to its high yield and selectivity.

Biological Activities:

δ-Octanolactone has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. Recent research has shown that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. For instance, a study published in the Journal of Microbiology found that δ-Octanolactone effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations.

In addition to its antimicrobial properties, δ-Octanolactone has demonstrated anti-inflammatory effects in vitro. A study conducted by researchers at the University of California found that this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. These findings suggest that δ-Octanolactone may have potential applications in treating inflammatory diseases.

Cytotoxicity studies have also been conducted on δ-Octanolactone. While it shows low cytotoxicity towards normal cells, it has been found to selectively inhibit the growth of cancer cells. A study published in Cancer Research reported that δ-Octanolactone induced apoptosis in human breast cancer cells by disrupting mitochondrial function and activating caspase pathways.

Applications:

The unique properties of δ-Octanolactone make it suitable for various applications across different industries. In the pharmaceutical sector, it is used as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer activities. Its ability to inhibit bacterial growth also makes it a valuable component in topical formulations for skin care products.

In the fragrance industry, δ-Octanolactone[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]........................

In conclusion, δ-Octanolactone (CAS No. 698-76-0) is a versatile compound with a wide range of applications due to its unique chemical properties and biological activities. Recent research has further expanded our understanding of its potential uses in pharmaceuticals, fragrances, and other industries. As ongoing studies continue to uncover new insights into this compound's behavior and interactions, δ-Octanolactone is poised to play an increasingly important role in various scientific and industrial fields.

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